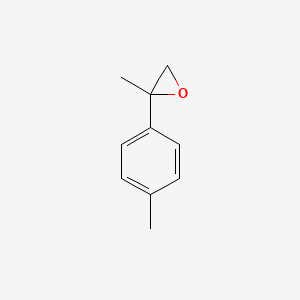

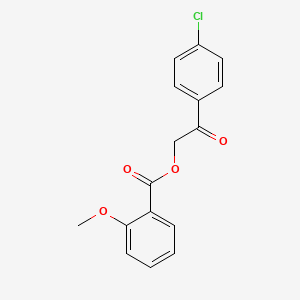

![molecular formula C9H10ClN3 B6141689 5-(chloromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine CAS No. 298702-81-5](/img/structure/B6141689.png)

5-(chloromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of pyrazole derivatives, including “5-(chloromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine”, often involves strategically functionalized rings (i.e., amines, carbaldehydes, halides, etc.) and their use in forming various fused systems . A specific synthesis method for this compound was not found in the available literature.Molecular Structure Analysis

Pyrazole derivatives are a special class of N-heterocyclic compounds (NHCps) bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure, one pyrrole-type (proton donor) and one pyridine-type (proton acceptor) . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .Aplicaciones Científicas De Investigación

5-(chloromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine has been studied extensively for its potential therapeutic applications in the treatment of a variety of neurological and psychiatric disorders. This compound has been shown to have a wide range of pharmacological effects, including anxiolytic, antipsychotic, antidepressant, and anticonvulsant activities. This compound has also been studied for its ability to modulate the release of dopamine, serotonin, and glutamate in the brain, as well as its ability to affect the activity of the hypothalamic-pituitary-adrenal (HPA) axis. Additionally, this compound has been studied for its potential to reduce inflammation and oxidative stress in the brain.

Mecanismo De Acción

Target of Action

Similar compounds such as pyrazolo[3,4-b]pyridines have been reported to exhibit anti-tb activity against replicating and non-replicating bacteria

Mode of Action

It’s worth noting that compounds with similar structures have been used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the compound may act as an organoboron reagent, participating in carbon–carbon bond-forming reactions .

Biochemical Pathways

Similar compounds have been involved in the suzuki–miyaura (sm) cross-coupling reactions, which are widely-applied transition metal-catalyzed carbon–carbon bond-forming reactions .

Result of Action

Similar compounds have shown significant biological activity .

Action Environment

It’s worth noting that similar compounds have been reported to be stable and environmentally benign .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

5-(chloromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine is a relatively simple molecule to synthesize, and is available commercially in a variety of forms. This compound is also relatively stable and can be stored for extended periods of time without significant degradation. Additionally, this compound is relatively non-toxic and can be used in a variety of laboratory experiments. However, this compound is a relatively expensive molecule, and is not as widely available as some of the more commonly used drugs. Additionally, this compound is not as well-studied as some of the more commonly used drugs, and therefore its exact mechanism of action and potential side effects are not fully understood.

Direcciones Futuras

The potential therapeutic applications of 5-(chloromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine are still largely unexplored, and further research is needed to fully understand the molecule's pharmacological effects. Additionally, further research is needed to better understand the mechanism of action of this compound, as well as its potential side effects. Additionally, further studies are needed to explore the potential of this compound as an adjuvant therapy in combination with other drugs, as well as its potential to be used in the treatment of a variety of neurological and psychiatric disorders. Finally, further research is needed to explore the potential for this compound to be used as a novel drug target for the development of new drugs.

Métodos De Síntesis

5-(chloromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine can be synthesized by a two-step process. The first step involves the reaction of 1-chloro-3-methyl-1H-pyrazole with 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine in the presence of a base, followed by a second step involving the reaction of the resulting product with a Grignard reagent. This method has been used to synthesize this compound in high yields and with low toxicity.

Propiedades

IUPAC Name |

5-(chloromethyl)-1,3-dimethylpyrazolo[3,4-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN3/c1-6-8-3-7(4-10)5-11-9(8)13(2)12-6/h3,5H,4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMIHUWXMTNSEJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C=C(C=N2)CCl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-2-methyl-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine](/img/structure/B6141612.png)

![N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B6141616.png)

![methyl 4,5-dimethoxy-2-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B6141620.png)

![2-chloro-N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-4,5-difluorobenzamide](/img/structure/B6141647.png)

![1-[(6,7-dimethoxy-4-oxo-3,4-dihydro-2-quinazolinyl)methyl]-4-piperidinecarboxamide](/img/structure/B6141659.png)

![5,7-dimethyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B6141661.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]cyclopentanecarboxamide](/img/structure/B6141677.png)